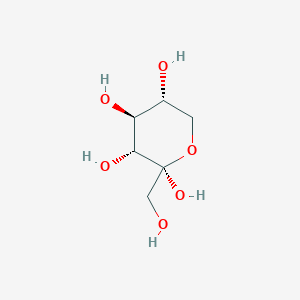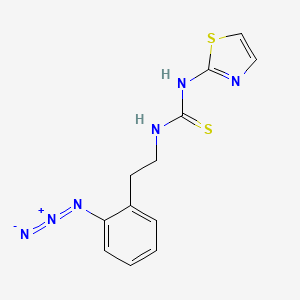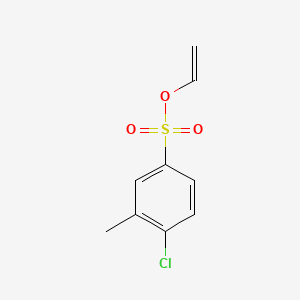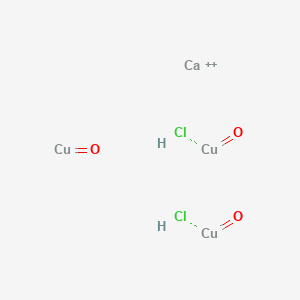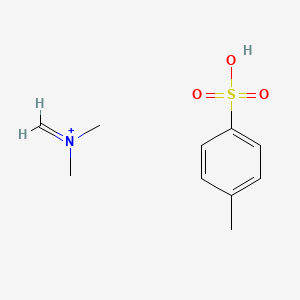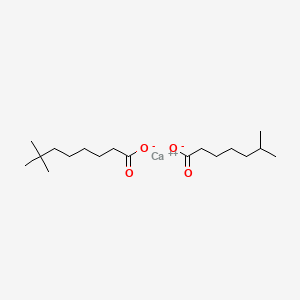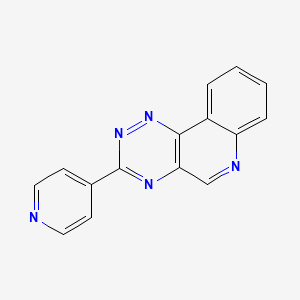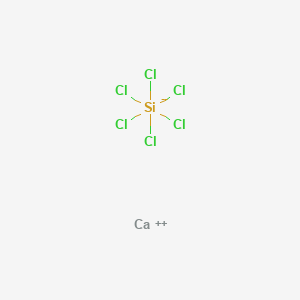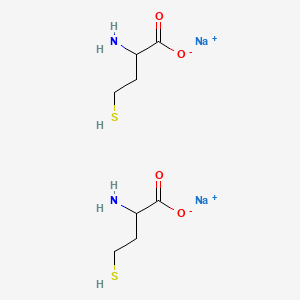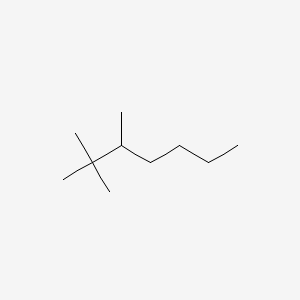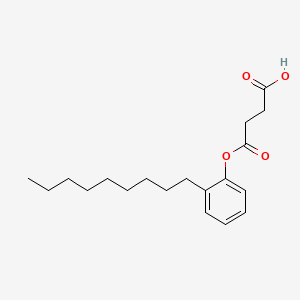
(Nonylphenyl) hydrogen succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Nonylphenyl) hydrogen succinate is an organic compound with the molecular formula C19H28O4 and a molecular weight of 320.42322 g/mol. It is also known by its IUPAC name, 4-(2-nonylphenoxy)-4-oxobutanoic acid. This compound is characterized by the presence of a nonylphenyl group attached to a succinic acid moiety, making it a derivative of succinic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Nonylphenyl) hydrogen succinate typically involves the esterification of succinic acid with nonylphenol. The reaction is carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then separated and purified using industrial-scale distillation or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(Nonylphenyl) hydrogen succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Nonylphenyl succinic acid and nonylphenyl ketones.
Reduction: Nonylphenyl alcohols.
Substitution: Nitrated or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(Nonylphenyl) hydrogen succinate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a surfactant.
Medicine: Research explores its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (Nonylphenyl) hydrogen succinate involves its interaction with cellular membranes and proteins. The nonylphenyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. This can lead to changes in membrane permeability and the activation of signaling pathways. Additionally, the succinate moiety can participate in metabolic processes, influencing cellular energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonylphenol: A precursor to (Nonylphenyl) hydrogen succinate, known for its use in the production of surfactants.
Succinic Acid: The parent compound, widely used in the synthesis of various derivatives.
Nonylphenyl Acetate: Another derivative of nonylphenol, used in similar applications
Uniqueness
This compound is unique due to its combination of a nonylphenyl group and a succinic acid moiety. This structure imparts distinct physicochemical properties, such as enhanced lipophilicity and reactivity, making it valuable in specific industrial and research applications .
Eigenschaften
CAS-Nummer |
93982-11-7 |
|---|---|
Molekularformel |
C19H28O4 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
4-(2-nonylphenoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-11-16-12-9-10-13-17(16)23-19(22)15-14-18(20)21/h9-10,12-13H,2-8,11,14-15H2,1H3,(H,20,21) |
InChI-Schlüssel |
UESQDUJDKXPQAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=CC=C1OC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


